molecular formula C21H20N2O5S2 B2591929 (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 1322286-39-4

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

Cat. No.: B2591929
CAS No.: 1322286-39-4
M. Wt: 444.52
InChI Key: RMJUWLWRSPAZBX-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : A study by Stanetty et al. (1997) presented a novel synthesis method for benzo[d]-1,2-thiazole-1,1-dioxides, which are structurally related to the compound . This method includes directed lithiation of propanamides, a technique potentially applicable to synthesizing variants of the compound (Stanetty, Krumpak, Emerschitz, & Mereiter, 1997).

  • Synthesis and Structural Analysis : Another relevant study by Manolov, Ivanov, and Bojilov (2021) involved the synthesis of a derivative of the compound and its full characterization through various spectral data. This research provides insights into the chemical structure and properties of similar compounds (Manolov, Ivanov, & Bojilov, 2021).

Potential Biological Activities

  • Antimalarial and Potential COVID-19 Applications : Research by Fahim and Ismael (2021) on sulfonamide derivatives, which include a similar structural motif, revealed potential antimalarial activity and theoretical applications in treating COVID-19 (Fahim & Ismael, 2021).

  • Psychotropic, Anti-Inflammatory, and Cytotoxic Activities : A study by Zablotskaya et al. (2013) on derivatives of benzo[d]thiazol demonstrated marked psychotropic, anti-inflammatory, and cytotoxic effects, suggesting similar potentials for the compound (Zablotskaya et al., 2013).

  • Matrix Metalloproteinase Inhibition : Schröder et al. (2001) conducted research on thiadiazine derivatives, which are structurally related, and found them to be potent inhibitors of matrix metalloproteinases. This suggests potential therapeutic applications in areas like cancer and inflammation (Schröder et al., 2001).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-4-13-23-19-16(27-2)10-11-17(28-3)20(19)29-21(23)22-18(24)12-14-30(25,26)15-8-6-5-7-9-15/h1,5-11H,12-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJUWLWRSPAZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.